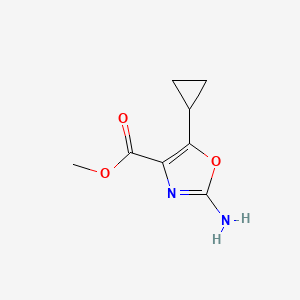

Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate: is a chemical compound belonging to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as cyclopropylamine and appropriate carboxylic acid derivatives.

Reaction Conditions: The reaction involves cyclization under acidic conditions, often using a dehydrating agent to facilitate the formation of the oxazole ring. The process may require heating and the use of catalysts to achieve the desired product.

Industrial Production Methods:

Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may involve the use of continuous flow reactors or batch processing, depending on the specific requirements of the production facility.

Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to remove impurities and obtain a high-purity compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Substitution reactions at the oxazole ring can introduce different functional groups, expanding the compound's utility.

Common Reagents and Conditions:

Oxidation Reagents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction Reagents: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

Oxidation Products: Oxidized derivatives such as carboxylic acids, ketones, and aldehydes.

Reduction Products: Reduced derivatives such as amines and alcohols.

Substitution Products: Substituted oxazoles with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products. Biology: The compound has shown potential in biological studies, including its use as a probe in biochemical assays and as a precursor for bioactive molecules. Medicine: Research is ongoing to explore its medicinal properties, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Industry: The compound is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but often include modulation of signaling pathways or inhibition of specific biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-amino-5-methylthiazole-4-carboxylate: Similar structure but with a thiazole ring instead of oxazole.

Methyl 2-amino-5-phenyloxazole-4-carboxylate: Similar oxazole structure but with a phenyl group instead of cyclopropyl.

Methyl 2-amino-5-ethylthiazole-4-carboxylate: Similar thiazole structure but with an ethyl group instead of methyl.

Uniqueness: Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which can impart different chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biologische Aktivität

Methyl 2-amino-5-cyclopropyloxazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anti-inflammatory, antioxidant, and hypoglycemic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. The cyclopropyl group contributes to its unique chemical reactivity and biological profile.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. In a study evaluating various substituted pyrazoles, certain derivatives showed higher cyclooxygenase-2 (COX-2) selectivity than celecoxib, a well-known COX-2 inhibitor. The selectivity index for these compounds ranged from 8.69 to 9.26, indicating their potential as anti-inflammatory agents with lower ulcerogenic liability compared to traditional NSAIDs .

2. Antioxidant Activity

Antioxidant properties are critical for combating oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using standard assays such as DPPH and hydroxyl radical scavenging tests. Results indicated that certain derivatives exhibited substantial antioxidant activity, comparable to established antioxidants like ascorbic acid .

| Compound | DPPH Scavenging Activity (IC50 μg/mL) |

|---|---|

| 6a | 14.9 |

| 6e | 15.0 |

| Standard | Ascorbic Acid |

This table summarizes the antioxidant activity of selected derivatives, highlighting their efficacy in neutralizing DPPH radicals.

3. Hypoglycemic Activity

The hypoglycemic effects of this compound were evaluated in vivo through studies on α-glucosidase and β-glucosidase inhibition. The results demonstrated significant reductions in blood glucose levels, suggesting potential applications in managing diabetes .

Study on COX Inhibition

In a comparative study of various oxazole derivatives, this compound was tested for its COX inhibition capabilities. The findings revealed that this compound not only inhibited COX-2 effectively but also exhibited lower ulcerogenic effects compared to conventional anti-inflammatory drugs .

Antioxidant Evaluation

An investigation into the antioxidant properties of this compound involved evaluating its ability to scavenge free radicals in vitro. The study utilized spectrophotometric methods to measure absorbance changes in the presence of DPPH radicals, confirming the compound's potential as a natural antioxidant agent .

Eigenschaften

IUPAC Name |

methyl 2-amino-5-cyclopropyl-1,3-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-12-7(11)5-6(4-2-3-4)13-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQAUMRXPLOMJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(OC(=N1)N)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.